n,n-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride
Overview
Description
“N,n-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride” is a chemical compound with the molecular formula C10H24Cl2N2O . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The average mass of the molecule is 259.216 Da, and the monoisotopic mass is 258.126556 Da .Physical and Chemical Properties Analysis
The physical form of “this compound” is solid . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Nitrosamines and Water Technology
Nitrosamines, particularly N-nitrosodimethylamine (NDMA), have been a significant concern in water technology due to their formation as disinfection by-products in chloraminated waters and their potential health risks. Research has focused on understanding the occurrence, formation mechanisms, and removal strategies for nitrosamines in water systems. This context may relate indirectly to the compound through the study of similar dimethyl compounds and their environmental impacts and transformations (J. Nawrocki & P. Andrzejewski, 2011).
Food-borne Amines and Amides
The significance of naturally occurring amines and amides as precursors to carcinogenic N-nitroso compounds in vivo has been investigated, with findings highlighting their role in the incidence of human cancer. This research provides insight into the metabolic pathways and potential health risks associated with various dimethyl compounds, including how they might interact within biological systems to form harmful agents (J. K. Lin, 1986).
Xylan Derivatives and Their Application Potential
The chemical modification of xylan to produce biopolymer ethers and esters with specific functional properties is explored, including the synthesis of novel xylan esters containing dimethylammonium moieties. This research is relevant for understanding how structural modifications of compounds similar to "n,n-Dimethyl-2-(4-piperidinylmethoxy)-1-ethanamine dihydrochloride" can lead to varied applications, from material science to biomedical applications (K. Petzold-Welcke et al., 2014).
Toxicity and Mechanism of Action of Herbicides
Research on the toxicity and mechanism of action of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, provides insights into the environmental and health impacts of chemical agents, including those related to "this compound." Understanding the toxicological profiles and mechanisms of action of similar compounds can inform safety and application considerations in scientific research (Natana Raquel Zuanazzi et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-2-(piperidin-4-ylmethoxy)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O.2ClH/c1-12(2)7-8-13-9-10-3-5-11-6-4-10;;/h10-11H,3-9H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHPFJPHJNAUBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOCC1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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